2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid
CAS No.:
Cat. No.: VC18267120
Molecular Formula: C11H18O2S
Molecular Weight: 214.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18O2S |
|---|---|
| Molecular Weight | 214.33 g/mol |
| IUPAC Name | 2-propylsulfanylspiro[3.3]heptane-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H18O2S/c1-2-6-14-11(9(12)13)7-10(8-11)4-3-5-10/h2-8H2,1H3,(H,12,13) |
| Standard InChI Key | OTOJKYKSCMJYFD-UHFFFAOYSA-N |
| Canonical SMILES | CCCSC1(CC2(C1)CCC2)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Key Structural Features:
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Spiro[3.3]heptane Core: A seven-membered bicyclic system with three carbons in each ring.
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Substituents:
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Carboxylic Acid: Enhances water solubility and enables hydrogen bonding.
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Propylthio Group: Contributes to lipophilicity and potential metabolic stability.
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Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis of 2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid can be envisioned through two primary routes:
Route 1: Thioether Formation via Nucleophilic Substitution
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Core Construction: Build the spiro[3.3]heptane skeleton using cyclopropanation strategies, such as the Simmons-Smith reaction or photochemical [2+2] cycloaddition .
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Functionalization: Introduce the propylthio group via SN2 displacement of a leaving group (e.g., bromide) using propane-1-thiol.
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Carboxylic Acid Installation: Oxidize a pre-existing methyl or hydroxymethyl group to the carboxylic acid.
Route 2: Coupling of Pre-Functionalized Fragments
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Employ peptide coupling reagents (e.g., EDC/HOBt) to conjugate a spiro[3.3]heptane-derived amine or thiol with a carboxylic acid-containing partner .
Experimental Protocols (Hypothetical)
Example Synthesis (Adapted from Search Results ):
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Spiro Core Synthesis:
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React 1,3-dibromopropane with a cyclopropane precursor under controlled conditions to form spiro[3.3]heptane.
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Thioether Introduction:
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Treat spiro[3.3]heptane-2-bromide with sodium propane-1-thiolate in DMF at 60°C for 12 hours.
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Carboxylic Acid Formation:
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Oxidize a 2-hydroxymethyl intermediate using Jones reagent (CrO3/H2SO4) to yield the carboxylic acid.
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Table 1: Hypothetical Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (Predicted) |
|---|---|---|
| Spiro Core Formation | Simmons-Smith reagent, Zn-Cu couple | 45–60% |
| Thioether Substitution | NaSPr, DMF, 60°C | 70–85% |
| Oxidation to Carboxylic Acid | Jones reagent, 0°C | 50–65% |
Physicochemical Properties
Predicted Data (Computational Models)
Using tools like ACD/Labs and ChemAxon, the following properties are estimated:
Table 2: Computational Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 216.3 g/mol |
| logP (Octanol-Water) | 2.1 |
| Solubility (Water) | 1.2 mg/mL |
| pKa (Carboxylic Acid) | 4.3 |
| Topological Polar Surface Area (TPSA) | 57.8 Ų |
The moderate logP value suggests balanced lipophilicity, while the carboxylic acid group enhances aqueous solubility at physiological pH .
Applications in Pharmaceutical Research
Drug Design Considerations
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Conformational Rigidity: The spiro scaffold restricts rotational freedom, potentially improving target binding specificity.
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Metabolic Stability: The thioether group may resist oxidative degradation compared to ether analogs.
Hypothetical Case Studies
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Antiviral Agents: Spirocyclic compounds are explored in hepatitis C virus (HCV) protease inhibitors .
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Central Nervous System (CNS) Drugs: Enhanced BBB permeability due to moderate logP and molecular weight < 500 Da .
| Aspect | Guideline |
|---|---|
| Personal Protective Equipment (PPE) | Gloves, goggles, lab coat |
| Storage | –20°C, under nitrogen |
| Spill Management | Absorb with inert material, neutralize with bicarbonate |
Future Research Directions
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Synthetic Optimization: Develop catalytic asymmetric methods for enantioselective synthesis.
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Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activity in vitro.
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Formulation Studies: Explore prodrug strategies to enhance oral bioavailability.
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